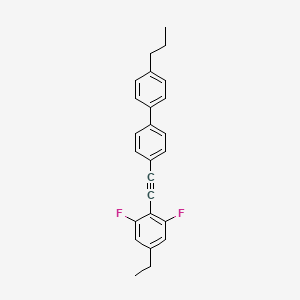![molecular formula C36H63O29P B1593249 [2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 68130-14-3](/img/structure/B1593249.png)
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a chemically modified starch that combines the properties of both phosphate and acetate groups. This compound is formed through the esterification of starch with acetic anhydride and sodium trimetaphosphate or phosphorus oxychloride . The modification enhances the functional properties of starch, making it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of starch, hydrogen phosphate acetate involves the esterification of starch with acetic anhydride and sodium trimetaphosphate or phosphorus oxychloride . The reaction typically occurs under controlled conditions to ensure the desired degree of substitution (DS). The process can be carried out using either a semi-dry method or a slurry method .
Semi-Dry Method: In this method, starch is mixed with a limited amount of water and the esterifying agents. The mixture is then heated to facilitate the reaction.
Slurry Method: In this method, starch is suspended in water, and the esterifying agents are added. The reaction is carried out under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of starch, hydrogen phosphate acetate involves large-scale esterification processes. The reaction conditions, such as temperature, pH, and catalyst concentration, are optimized to achieve high efficiency and yield . The product is then purified and dried for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Esterification: Acetic anhydride, sodium trimetaphosphate, or phosphorus oxychloride under controlled temperature and pH.
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Major Products Formed
Esterification: This compound with varying degrees of substitution.
Hydrolysis: Acetic acid, phosphoric acid, and partially hydrolyzed starch.
Oxidation: Oxidized starch derivatives with enhanced functional properties.
Applications De Recherche Scientifique
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of starch, hydrogen phosphate acetate involves the interaction of its functional groups with various molecular targets. The phosphate groups enhance the hydrophilicity and binding capacity of the starch, while the acetate groups improve its solubility and stability . These modifications allow the compound to interact with proteins, enzymes, and other biomolecules, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is unique due to the combination of phosphate and acetate groups. Similar compounds include:
Starch acetate: Modified with only acetate groups, primarily used for its solubility and film-forming properties.
Starch phosphate: Modified with only phosphate groups, known for its enhanced binding capacity and stability.
Hydroxypropyl starch: Modified with hydroxypropyl groups, used for its improved viscosity and stability.
Compared to these compounds, starch, hydrogen phosphate acetate offers a unique combination of properties, making it versatile for various applications.
Propriétés
Numéro CAS |
68130-14-3 |
|---|---|
Formule moléculaire |
C36H63O29P |
Poids moléculaire |
990.8 g/mol |
Nom IUPAC |
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C36H63O29P/c1-11-26(64-66(50,51)65-31-16(9-40)58-33(54-5)21(45)20(31)44)24(48)29(15(8-39)56-11)62-35-23(47)19(43)30(63-36-32(57-12(2)41)25(49)28(53-4)14(7-38)60-36)17(61-35)10-55-34-22(46)18(42)27(52-3)13(6-37)59-34/h11,13-40,42-49H,6-10H2,1-5H3,(H,50,51) |
Clé InChI |
HLYBYKZKEKHGKK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)OP(=O)(O)OC5C(OC(C(C5O)O)OC)CO |
SMILES canonique |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)OP(=O)(O)OC5C(OC(C(C5O)O)OC)CO |
Key on ui other cas no. |
68130-14-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)





![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)
